![molecular formula C6H6N4O B13108545 5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 820250-52-0](/img/structure/B13108545.png)
5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a fused ring system containing nitrogen and oxygen atoms. The presence of these heteroatoms imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the condensation of α-dicarbonyl compounds with 3,4-diamino[1,2,5]oxadiazole. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Another common method involves the ring closure of 1,2-dioximes to form the oxadiazole ring system .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to act as mitochondrial uncouplers, affecting the mitochondrial membrane potential and energy production . This mechanism is particularly relevant in the context of treating metabolic disorders such as nonalcoholic steatohepatitis (NASH) .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties.
1,3,4-Oxadiazole: Known for its applications in medicinal chemistry and materials science.
1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.
Uniqueness
5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its specific ring structure and the presence of methyl groups at positions 5 and 6. This structural configuration imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
820250-52-0 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
5,6-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H6N4O/c1-3-4(2)8-6-5(7-3)9-11-10-6/h1-2H3 |
InChI Key |
WVNQOIVVCCIIJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NON=C2N=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium](/img/structure/B13108485.png)

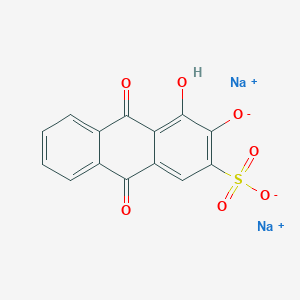
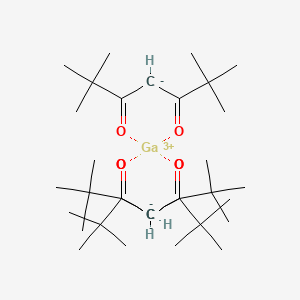
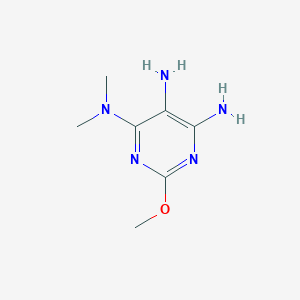
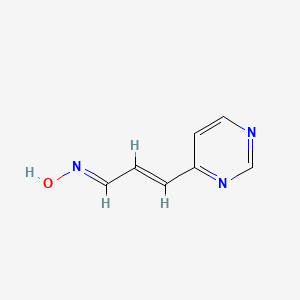
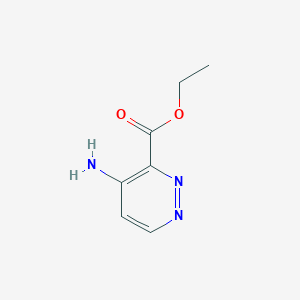
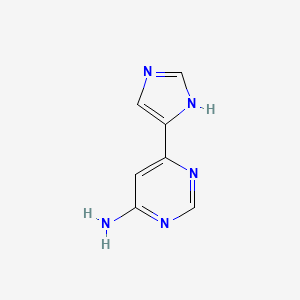

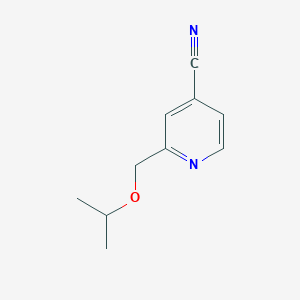
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13108573.png)
